butyl N-(4-chlorophenyl)carbamate
Description
Butyl N-(4-chlorophenyl)carbamate is an organohalide carbamate compound characterized by a butyl ester group attached to a carbamate moiety, which is further substituted with a 4-chlorophenyl group. Carbamates of this class are often studied for their applications in agrochemicals, pharmaceuticals, or as synthetic intermediates.
Properties
CAS No. |
5816-35-3 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
butyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-8-15-11(14)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
LNDRNLATBCUCDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chloroaniline with butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate . The general reaction scheme is as follows:
4-chloroaniline+butyl chloroformate→butyl N-(4-chlorophenyl)carbamate+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Butyl N-(4-chlorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen. Common reagents include and .
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield and .
Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in aprotic solvents like .
Hydrolysis: Acidic conditions using or basic conditions using .
Oxidation: Reagents like or .
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride .
Major Products:
- 4-chloroaniline
- Butanol
- N-oxides (from oxidation)
- Amines (from reduction)
Scientific Research Applications
Chemistry: Butyl N-(4-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting cholinesterases . It has shown moderate inhibitory activity against acetylcholinesterase and butyrylcholinesterase , making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer’s .
Industry: In the industrial sector, this compound is used in the formulation of pesticides and herbicides. Its carbamate structure is effective in inhibiting the activity of certain enzymes in pests, providing a mechanism for pest control .
Mechanism of Action
The mechanism of action of butyl N-(4-chlorophenyl)carbamate involves the inhibition of enzyme activity. The compound binds to the active site of enzymes such as acetylcholinesterase , preventing the breakdown of the neurotransmitter acetylcholine . This results in an accumulation of acetylcholine at synapses, leading to prolonged nerve signal transmission . The molecular targets include the serine hydroxyl group in the active site of the enzyme, which forms a covalent bond with the carbamate moiety .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Carbamates
The primary distinguishing feature of butyl N-(4-chlorophenyl)carbamate is its butyl ester group and 4-chlorophenyl substituent . Below is a comparison with structurally related carbamates:
Table 1: Substituent Variations in Analogous Carbamates
Key Observations:
Ester Group Impact: Butyl vs. Propynyl/Nitrophenyl: The butyl chain increases lipophilicity (logP ~3.2 estimated) compared to shorter or aromatic ester groups (e.g., propynyl or nitrophenyl), affecting membrane permeability and metabolic stability .
Phenyl Substituent Effects :
- Electron-Withdrawing Groups : The 4-chlorophenyl group enhances electrophilicity, facilitating nucleophilic reactions. In contrast, 4-nitrophenyl derivatives exhibit stronger electron-withdrawing effects, increasing reactivity but also toxicity .
- Formyl Substitution : The addition of a formyl group (e.g., in tert-butyl N-(4-chloro-3-formylphenyl)carbamate) introduces a reactive aldehyde site, enabling further functionalization in drug synthesis .
Key Findings:
- Agrochemical Contaminants : (4-Nitrophenyl) N-(4-chlorophenyl)carbamate has been detected in plant extracts, likely originating from ethylene oxide fumigation or carbamate pesticide degradation .
Q & A
Q. What are the key steps in synthesizing butyl N-(4-chlorophenyl)carbamate?
Synthesis typically involves:
- Intermediate formation : Reacting 4-chloroaniline with a carbonyl source (e.g., phosgene) to form the carbamate backbone.
- Alkylation : Introducing the butyl group via nucleophilic substitution or esterification under controlled pH (e.g., using butanol in acidic conditions) .
- Purification : Column chromatography or recrystallization to achieve >90% purity, confirmed by HPLC or NMR .
Q. How can the structure of this compound be characterized?
Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions and carbamate linkage.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- X-ray crystallography : For absolute configuration determination (e.g., using SHELX programs for refinement) .
Q. What are the common chemical reactions involving this compound?
- Hydrolysis : The carbamate bond cleaves under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions to yield 4-chloroaniline and butyl alcohol. Reaction kinetics can be monitored via UV-Vis spectroscopy .
- Nucleophilic substitution : The 4-chlorophenyl group may undergo substitution with amines or thiols in polar aprotic solvents (e.g., DMF) .
Q. How is the acetylcholinesterase (AChE) inhibitory activity of this compound evaluated?
- Enzyme assays : Use Ellman’s method to measure AChE activity inhibition in vitro.
- Dose-response curves : Calculate IC values and compare with reference inhibitors (e.g., donepezil) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Perform twinning analysis and Hirshfeld surface calculations to identify intermolecular interactions (e.g., C–H⋯O) that stabilize specific conformations .
- Compare experimental XRD data with DFT-optimized structures to validate torsional angles (e.g., dihedral angles between aromatic rings) .
Q. What methodologies optimize the yield of this compound in large-scale synthesis?
- Solvent screening : Test aprotic solvents (e.g., THF, acetonitrile) to minimize side reactions.
- Catalyst selection : Use DMAP or pyridine to enhance carbamate formation efficiency.
- Process monitoring : In-line FTIR to track reaction progress and adjust stoichiometry dynamically .
Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?
- Conduct Hammett studies to correlate substituent σ values with reaction rates.
- Compare with analogs (e.g., 4-bromophenyl or 4-methylphenyl derivatives) to assess halogen impact on transition-state stabilization .
Q. What strategies mitigate environmental persistence of carbamate residues in agricultural settings?
- Degradation studies : Expose the compound to UV light or soil microbiota and analyze breakdown products via LC-MS.
- QSAR modeling : Predict ecotoxicity using parameters like logP and molecular polarizability .
Q. How does the butyl chain length affect biological activity compared to methyl or ethyl analogs?
- SAR analysis : Synthesize homologs and compare AChE inhibition potencies.
- Molecular docking : Simulate binding poses to identify hydrophobic interactions enhanced by longer alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
